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Compound of Interest

Compound Name: Isoquinolin-8-ylmethanamine

Cat. No.: B1314839

Introduction:

The aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core
of numerous biologically active compounds. Its derivatives have been shown to interact with a
variety of biological targets, leading to their investigation for a wide range of therapeutic
applications, particularly in oncology and cardiovascular diseases. These notes provide an
overview of key biological targets of aminoisoquinoline derivatives, including quantitative data
on their inhibitory activities, detailed protocols for relevant in vitro assays, and visualizations of
the associated signaling pathways.

Rho-associated Kinase (ROCK)

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK?2) are
serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK
pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization,
cell motility, and smooth muscle contraction.[1][2] Dysregulation of this pathway is implicated in
various pathologies, including hypertension, glaucoma, and cancer metastasis, making ROCK
an attractive therapeutic target. Several aminoisoquinoline-based compounds have been
developed as potent ROCK inhibitors.[3]

Quantitative Data: Aminoisoquinoline-Based ROCK
Inhibitors
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The following table summarizes the inhibitory potency of selected isoquinoline-based ROCK
inhibitors.

Selectivity
Compound Target(s) Ki ICso .
Profile /| Notes

Also inhibits PKA
(ICs0: 4.58 uM),
. 10.7 pM PKC (ICs0: 12.30
Fasudil (HA- 0.33 uM
ROCK1, ROCK2 (ROCK1), 0.158 pM), PKG (ICso:
1077) (ROCK1)
pM (ROCK?2) 1.650 uM), and
MLCK (Ki: 36
HM).[3]

Highly selective
220 nM for ROCK over
Y-27632 ROCK1, ROCK2 (ROCK1), 300 - other kinases like
nM (ROCK?2) PKA, PKC, and
MLCK.[3]

Also inhibits

CaMKilla (ICso:
_ _ 51 nM (ROCK1),
Ripasudil (K-115) ROCK1, ROCK2 - 370 nM) and

19 nM (ROCK?2)
PKACa (ICse: 2.1

uM).[3]

Also inhibits the

Netarsudil (AR- 1 nM (ROCK1), 1 norepinephrine
ROCK1, ROCK2 -
13324) nM (ROCK2) transporter
(NET).[3]

Experimental Protocol: In Vitro ROCK Activity Assay
(Luminescent)

This protocol describes a luminescent kinase assay to determine the in vitro activity of ROCK
and the inhibitory potential of aminoisoquinoline compounds. The assay measures the amount
of ADP produced from the kinase reaction, which is then converted to a light signal.
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Principle: The ADP-Glo™ Kinase Assay is a luminescent method that quantifies ADP formed in
a kinase reaction. After the ROCK kinase reaction, the remaining ATP is depleted. Then, ADP is
converted into ATP, which is used by Ultra-Glo™ Luciferase to generate a luminescent signal
that is proportional to the ADP produced and thus to the kinase activity.[4][5]

Materials:

e Recombinant active ROCK2 enzyme

e ROCK Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)
e Myelin Basic Protein (MBP) or other suitable ROCK substrate

e ATP solution

o Test aminoisoquinoline inhibitor compounds

o ADP-Glo™ Reagent and Kinase Detection Reagent

o White, opaque 384-well assay plates

e Plate-reading luminometer

Procedure:

e Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test
aminoisoquinoline compound in 100% DMSO. Then, dilute these concentrations into the
ROCK Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

e Assay Setup:

o Add 1 pL of the diluted inhibitor or vehicle (for positive and negative controls) to the wells
of a 384-well plate.

o Add 2 pL of ROCK2 enzyme solution (e.g., 0.3 ng/well) diluted in Kinase Buffer to all wells
except the "no enzyme" negative control.

o Prepare a substrate/ATP mix containing the ROCK substrate and ATP in Kinase Buffer.
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» Kinase Reaction:
o Initiate the kinase reaction by adding 2 pL of the substrate/ATP mix to each well.
o Cover the plate and incubate at room temperature for 60 minutes.

 Signal Generation:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP.

o Incubate at room temperature for 40 minutes.

o Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate
a luminescent signal.

o Incubate at room temperature for 30 minutes.
o Data Acquisition:
o Measure the luminescence of each well using a plate-reading luminometer.
o Data Analysis:
o Subtract the "no enzyme" background signal from all other measurements.
o Normalize the data to the "vehicle control" (100% activity).

o Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the
data to a four-parameter logistic curve to determine the ICso value.

Visualization: ROCK Signaling Pathway
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Caption: The ROCK signaling pathway and point of inhibition.

Akt (Protein Kinase B)

Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that
plays a central role in the PI3K/Akt signaling pathway. This pathway is critical for regulating cell
survival, proliferation, and metabolism.[6][7] Hyperactivation of the Akt pathway is a common
feature in many human cancers, making it a prime target for cancer therapy. Aminoisoquinoline
derivatives have been explored as potential inhibitors of this crucial oncogenic kinase.

Quantitative Data: Aminoisoquinoline-Based Akt
Inhibitors
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The following table presents data for an aminoquinoline derivative that sensitizes tumor cells to
Akt inhibitors, highlighting the potential of this scaffold in targeting the Akt pathway.

Glso (MDA- Glso (MDA-
Compound Target(s) Glso (MCF7) Notes
MB-468) MB-231)

A4-
aminoquinolin
e derivative
that

CQ analog 2 Sen.sm.ze.s to 1.41 uM 450 UM 1.98 UM enhances the

Akt inhibitors efficacy of

PI3K-Akt
inhibitors in
breast cancer

cell lines.[8]

A4-
aminoquinolin
e derivative
that

CQ analog 3 Sen-sm-ze-s to 13.29 UM 15.87 UM 15.36 UM enhances the

Akt inhibitors efficacy of

PI3K-Akt
inhibitors in
breast cancer

cell lines.[8]

Experimental Protocol: In Vitro Akt Kinase Assay (Non-
Radioactive)

This protocol outlines a non-radioactive method to measure Akt kinase activity from cell lysates
by immunoprecipitation followed by a kinase reaction with a recombinant substrate.

Principle: Akt is first immunoprecipitated from cell lysates using an immobilized Akt-specific
antibody. The activity of the captured Akt is then determined in a kinase reaction using a
recombinant GSK-3 fusion protein as a substrate. The phosphorylation of GSK-3 is
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subsequently detected and quantified by Western blotting using a phospho-GSK-3 specific
antibody.[9]

Materials:

o Cell Lysis Buffer (e.g., 20 mM Tris-HCI pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1%
Triton X-100, protease and phosphatase inhibitors)

o Immobilized Akt Antibody (bead conjugate)

o Kinase Buffer (e.g., 25 mM Tris-HCI pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1
mM NasVOas, 10 mM MgCl2)

o GSK-3 Fusion Protein (substrate)

e ATP solution (10 mM)

o SDS-PAGE equipment and reagents

 PVDF membrane

e Primary antibody: Phospho-GSK-3a/ (Ser21/9) Antibody
o HRP-conjugated secondary antibody

o Chemiluminescence detection reagent

Procedure:

e Cell Lysate Preparation:

o Treat cells with appropriate stimuli to activate the Akt pathway. Include an untreated
control.

o Lyse cells in ice-cold Cell Lysis Buffer.

o Centrifuge to pellet cell debris and collect the supernatant. Determine the protein
concentration.
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e Immunoprecipitation of Akt:
o To 200 pL of cell lysate, add 20 uL of immobilized Akt antibody bead slurry.
o Incubate with gentle rocking for 3 hours or overnight at 4°C.

o Pellet the beads by centrifugation and wash twice with Cell Lysis Buffer, followed by two
washes with Kinase Bulffer.

¢ Kinase Reaction:

[e]

Resuspend the washed bead pellet in 50 pL of Kinase Buffer.

o

Add 1 pL of GSK-3 fusion protein and 1 pL of 10 mM ATP.

[¢]

If testing inhibitors, add the aminoisoquinoline compound at desired concentrations.
Include a vehicle control.

Incubate the reaction mixture at 30°C for 30 minutes.

[¢]

o

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
» Western Blotting:
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane and then incubate with the primary Phospho-GSK-3a/3 antibody
overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Detection and Analysis:
o Detect the signal using a chemiluminescence reagent and an imaging system.

o Quantify the band intensities to determine the level of GSK-3 phosphorylation, which
corresponds to Akt activity. Compare the signal in inhibitor-treated samples to the vehicle
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control to calculate percent inhibition.

Visualization: Akt Signaling Pathway
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Caption: The PI3K/Akt signaling pathway and point of inhibition.

PIM Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of
constitutively active serine/threonine kinases (PIM1, PIM2, and PIM3). They are downstream of
several signaling pathways, including the JAK/STAT pathway, and are frequently
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overexpressed in a variety of hematological and solid tumors.[10] PIM kinases regulate cell
cycle progression, inhibit apoptosis, and promote cell survival by phosphorylating numerous
substrates, some of which overlap with the Akt pathway.[11] Their role in tumorigenesis makes
them a compelling target for anticancer drug development.

Quantitative Data: PIM Kinase Inhibitors

The following table includes data for a known pan-PIM inhibitor to illustrate the potency that
can be achieved, as specific data for aminoisoquinoline-based PIM inhibitors is less prevalent
in publicly available literature.

Compound Target(s) ICs0 (PIM1) ICs0 (PIM2) ICs0 (PIM3) Notes
A potent,
orally

Uzansertib PIM1, PIM2, available

0.4 nM 1.8 nM 0.6 nM

(AZD1208) PIM3 pan-PIM

kinase

inhibitor.[12]

A pan-PIM
kinase
PIM1, PIM2, inhibitor that
SGI-1776 7 nM 362 nM 91 nM
PIM3 also shows
activity

against FLT3.

Experimental Protocol: In Vitro PIM Kinase Assay
(Luminescent)

This protocol details a luminescent kinase assay for measuring PIM kinase activity and
evaluating inhibitors, based on the ADP-Glo™ system.

Principle: The assay quantifies the amount of ADP produced during the PIM kinase-catalyzed
phosphorylation of a substrate peptide. The luminescent signal generated is directly
proportional to the amount of ADP, and therefore to PIM kinase activity.[13][14]
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Materials:

Recombinant active PIM1, PIM2, or PIM3 enzyme
e PIM Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 50 uM DTT)
e S6K substrate peptide (S6Ktide) or other suitable PIM substrate
o ATP solution
e Test aminoisoquinoline inhibitor compounds
o ADP-Glo™ Reagent and Kinase Detection Reagent
» White, opaque 96-well or 384-well assay plates
» Plate-reading luminometer
Procedure:
o Reagent Preparation:
o Prepare serial dilutions of the test inhibitor in DMSO, followed by dilution in Kinase Buffer.
o Prepare a Master Mix containing Kinase Buffer, ATP, and the S6Ktide substrate.
o Assay Plate Setup:
o Add 2.5 puL of the diluted inhibitor or vehicle control to the appropriate wells.
o Add 12.5 uL of the Master Mix to all wells.
o Add 10 pL of Kinase Buffer to the "Blank” (no enzyme) wells.
« Initiate Kinase Reaction:

o Thaw the PIM kinase enzyme on ice and dilute it to the desired concentration (e.g., 5 ng/
pL) in Kinase Bulffer.
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o Add 10 pL of the diluted PIM kinase to all wells except the "Blank" wells.

o Cover the plate and incubate at room temperature for 45-60 minutes.

 Signal Detection:

o Add a volume of ADP-Glo™ Reagent equal to the reaction volume (e.g., 25 pL) to each
well.

o Incubate at room temperature for 40 minutes.

o Add a volume of Kinase Detection Reagent equal to the new volume in the well (e.g., 50
pL).

o Incubate at room temperature for another 30-45 minutes, protected from light.
o Data Acquisition and Analysis:
o Measure the luminescence using a plate-reading luminometer.

o Calculate the percent inhibition for each inhibitor concentration relative to the vehicle
control and determine the ICso value by non-linear regression analysis.

Visualization: PIM Kinase Signaling Pathway
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Caption: The PIM Kinase signaling pathway and point of inhibition.

Poly (ADP-ribose) Polymerase (PARP)

Poly (ADP-ribose) polymerases (PARPS) are a family of enzymes involved in various cellular
processes, most notably DNA repair and programmed cell death.[15] PARP1, the most
abundant isoform, detects single-strand DNA breaks (SSBs) and, upon activation, synthesizes
poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[16] This PARylation
process recruits DNA repair machinery. Inhibition of PARP is a clinically validated strategy for
treating cancers with deficiencies in homologous recombination repair, such as those with
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BRCA1/2 mutations, based on the principle of synthetic lethality. 5-aminoisoquinoline is a
known PARP inhibitor, demonstrating the relevance of this scaffold for targeting this enzyme
family.[6]

Quantitative Data: Aminoisoquinoline-Based PARP
Inhibitors

The following table summarizes the inhibitory potency of representative PARP inhibitors,
including the foundational 5-aminoisoquinoline.

Compound Target(s) ICs0 Notes

5-Aminoisoquinoline A well-established
PARP-1 3.9 uM o

(5-AlQ) PARP-1 inhibitor.[6]

A clinically approved
5 nM (PARP-1), 1 nM

Olaparib PARP-1, PARP-2 PARP inhibitor for
(PARP-2) .
various cancers.
) PARP-1, PARP-2, 1.4 nM (PARP-1), 6.4 A clinically approved
Rucaparib N
PARP-3 nM (PARP-2) PARP inhibitor.

Experimental Protocol: In Vitro PARP Activity Assay
(Chemiluminescent)

This protocol describes a method for determining PARP-1 activity by measuring the
incorporation of biotinylated NAD™ into histone proteins coated on a microplate.

Principle: Histone proteins, which are substrates for PARP-1, are pre-coated onto a 96-well
plate. In the presence of damaged DNA, PARP-1 catalyzes the transfer of ADP-ribose from
biotinylated NAD* to the histones. The resulting biotinylated histones are detected using
streptavidin-conjugated horseradish peroxidase (HRP), which generates a chemiluminescent
signal proportional to PARP-1 activity.[17][18]

Materials:

o Histone-coated 96-well plate
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e Recombinant human PARP-1 enzyme
o Activated DNA (e.g., sonicated calf thymus DNA)
o PARP Assay Buffer
 Biotinylated NAD*
» Test aminoisoquinoline inhibitor compounds (e.g., 5-AlQ)
o Streptavidin-HRP
e Chemiluminescent HRP substrate
o Wash Buffer (e.g., PBST)
e Blocking Buffer
e Plate-reading luminometer
Procedure:
o Plate Preparation:
o Wash the histone-coated plate with Wash Buffer.

o Block the wells by adding Blocking Buffer and incubating for 90 minutes at room
temperature.

o Wash the plate three times with Wash Buffer and tap dry.
e Inhibitor Preparation:

o Prepare serial dilutions of the test aminoisoquinoline compound and a positive control
inhibitor (e.g., Olaparib) in PARP Assay Buffer. Include a vehicle control (DMSO).

e Enzymatic Reaction:
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[e]

Prepare a Master Mix containing PARP Assay Buffer, activated DNA, and recombinant
PARP-1 enzyme.

[e]

Add 2.5 L of the appropriate inhibitor dilution or vehicle to the designated wells.

o

Add 12.5 pL of the Master Mix to all wells except the "Blank".

[¢]

Initiate the reaction by adding 10 uL of biotinylated NAD* solution to all wells.

[¢]

Incubate the plate at room temperature for 1 hour.

o Detection:

o

Wash the plate three times with Wash Buffer.

[e]

Add 50 pL of diluted Streptavidin-HRP to each well.

o

Incubate for 30 minutes at room temperature.

[¢]

Wash the plate three times with Wash Buffer.

Add the chemiluminescent HRP substrate to each well.

o

» Data Acquisition and Analysis:
o Immediately measure the chemiluminescence using a microplate reader.
o Subtract the background signal from the "Blank" wells.

o Determine the percent inhibition for each inhibitor concentration relative to the vehicle
control and calculate the 1Cso value.

Visualization: PARP in DNA Damage Response
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Caption: The role of PARP-1 in DNA repair and point of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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